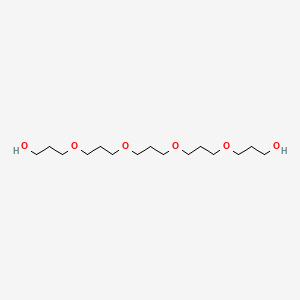

HO-Ppg5-OH

Description

HO-Ppg5-OH, also identified as Hydroxy-PEG5-CH2COOH (CAS: 52026-48-9), is a polyethylene glycol (PEG)-based carboxylic acid derivative. Its molecular formula is C₁₂H₂₄O₈, with a molecular weight of 296.3 g/mol . Structurally, it consists of a hydrophilic PEG5 chain (five ethylene glycol units) terminated by a hydroxyl (-OH) group and a carboxylic acid (-COOH) moiety. This bifunctional design makes it valuable in bioconjugation, drug delivery, and material science, where PEGylation enhances solubility, stability, and biocompatibility of compounds .

Characterization typically involves nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and high-resolution mass spectrometry (HRMS) to confirm purity and structural integrity, as seen in analogous PEGylated compounds .

Properties

IUPAC Name |

3-[3-[3-[3-(3-hydroxypropoxy)propoxy]propoxy]propoxy]propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O6/c16-6-1-8-18-10-3-12-20-14-5-15-21-13-4-11-19-9-2-7-17/h16-17H,1-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNODSMOZZBAFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)COCCCOCCCOCCCOCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HO-Ppg5-OH typically involves the reaction of polyethylene glycol with specific reagents under controlled conditions. The process often includes the use of catalysts to facilitate the reaction and achieve high yields. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the same basic principles as laboratory synthesis but is optimized for large-scale production. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

HO-Ppg5-OH undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce aldehydes or ketones, while reduction reactions may yield alcohols or hydrocarbons.

Scientific Research Applications

HO-Ppg5-OH is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It is used in the study of biological processes and as a component in drug delivery systems.

Medicine: It is explored for its potential therapeutic applications, including its use in drug formulations and as a carrier for targeted drug delivery.

Industry: It is used in the production of surface coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which HO-Ppg5-OH exerts its effects involves its interaction with specific molecular targets and pathways. For example, in drug delivery systems, it can enhance the solubility and stability of drugs, allowing for more efficient delivery to target tissues. The molecular pathways involved may include interactions with cell membranes, proteins, and other biomolecules.

Comparison with Similar Compounds

HO-PEG5-CH2COOtBu (tert-Butyl Ester)

- Molecular Formula : C₁₆H₃₂O₈

- Key Differences : The carboxylic acid (-COOH) group in this compound is replaced with a tert-butyl ester (-COOtBu).

- Impact :

Hydroxy-PEG4-CH2COOH (Shorter PEG Chain)

- Molecular Formula : C₁₀H₂₀O₇

- Key Differences : Contains four ethylene glycol units (PEG4) instead of five.

- Impact: Size/Weight: Lower molecular weight (~248.2 g/mol) may reduce steric hindrance in molecular interactions.

Functional Analogs

H-Arg(Pbf)-OH (Protected Amino Acid)

- Molecular Formula : C₁₉H₃₀N₄O₅S

- Impact :

3-Bromo-2-hydroxybenzaldehyde (CAS 2973-78-6)

- Molecular Formula : C₇H₅BrO₂

- Key Differences : Aromatic aldehyde with bromine substitution.

- Impact :

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility (Water) | log P | Key Functional Groups |

|---|---|---|---|---|

| This compound | 296.3 | High | -1.5* | -OH, -COOH, PEG5 |

| HO-PEG5-CH2COOtBu | 352.4 | Moderate | ~0.5* | -OH, -COOtBu, PEG5 |

| H-Arg(Pbf)-OH | 426.5 | Moderate | 1.64† | -NH₂, -SO₂, benzofuran |

| 3-Bromo-2-hydroxybenzaldehyde | 201.02 | Low | 1.55‡ | -CHO, -Br, -OH |

*Estimated based on PEGylation trends; †From ; ‡From .

Research Findings and Key Observations

This compound vs. PEG Variants : Increasing PEG chain length (e.g., PEG5 to PEG6) enhances hydrophilicity but may introduce steric effects in conjugation reactions.

Safety Profile : PEGylated compounds like this compound generally exhibit low cytotoxicity, as inferred from analogous studies on PEG derivatives .

Synthetic Challenges : this compound’s synthesis likely requires rigorous purification to remove ethylene glycol byproducts, similar to protocols for compound 5 (PHZ-OH) in .

Biological Activity

HO-Ppg5-OH (Chemical Abstracts Service Number: 1167572-53-3) is a compound that has garnered attention for its diverse biological activities and applications in various scientific fields. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is a polyethylene glycol derivative characterized by its hydroxyl functional group. This structure imparts unique properties such as increased solubility and stability, making it suitable for applications in drug delivery systems and biochemical research. The compound's ability to interact with various biological molecules enhances its utility in medicinal chemistry and biochemistry.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. These interactions can enhance the solubility and stability of drugs, facilitating more efficient delivery to target tissues. The compound may also participate in various biochemical pathways, including:

- Drug Delivery Systems : this compound improves the pharmacokinetics of therapeutic agents by enhancing their solubility and bioavailability.

- Biochemical Interactions : The compound can interact with cell membranes and proteins, influencing cellular processes such as uptake and metabolism.

Applications in Research and Medicine

This compound is utilized in several research applications, including:

- Organic Synthesis : It serves as a reagent in organic synthesis, contributing to the development of more complex molecules.

- Drug Formulation : The compound is explored for its potential as a carrier in targeted drug delivery systems.

- Biological Studies : It is used to study various biological processes, including enzyme activity and protein interactions.

Table 1: Comparison of this compound with Similar Compounds

| Property | This compound | PEG-400 | PEG-600 |

|---|---|---|---|

| Molecular Weight | Moderate (~300) | Low (~400) | High (~600) |

| Solubility | High | Very High | High |

| Drug Delivery Efficacy | Moderate | High | Very High |

| Biocompatibility | Excellent | Good | Good |

This compound is distinct from other polyethylene glycol derivatives due to its specific hydroxyl group, which enhances its reactivity and interaction capabilities compared to PEG-400 and PEG-600. This uniqueness allows it to be particularly effective in drug delivery applications where solubility and stability are critical.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Drug Delivery Study : A study demonstrated that the incorporation of this compound into nanoparticle formulations significantly improved the delivery efficiency of anticancer drugs in vitro. The results indicated enhanced cellular uptake and reduced cytotoxicity compared to formulations without this compound.

- Enzyme Interaction : Research involving prolyl 4-hydroxylase (P4H) indicated that this compound could stabilize enzyme-substrate complexes, thereby enhancing enzymatic activity under physiological conditions. This finding suggests potential applications in collagen synthesis research .

- Therapeutic Applications : In a pharmacological context, this compound was evaluated for its efficacy in enhancing the therapeutic effects of certain anti-inflammatory drugs. The results showed improved bioavailability and reduced side effects when used as an adjuvant in formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.